

Introduction: Deconstructing a Multifunctional Linker

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Azido-PEG2-sulfonic acid**

Cat. No.: **B605826**

[Get Quote](#)

In the landscape of modern drug development, particularly in the realms of bioconjugation and targeted therapeutics, the linker molecule is not merely a passive spacer but an active contributor to the overall efficacy, pharmacokinetics, and solubility of a conjugate. **Azido-PEG2-sulfonic acid** is a premier example of such a functionally dense linker. It is a heterobifunctional molecule meticulously designed to bridge biomolecules, drug payloads, or molecular probes with precision and enhanced physicochemical properties.

This guide provides a senior scientist's perspective on the core properties, mechanisms, and applications of **Azido-PEG2-sulfonic acid**, moving beyond simple data recitation to explain the causal relationships that make it an invaluable tool for researchers in pharmacology and materials science.

At its core, the molecule is composed of three distinct functional units:

- An Azide Group (N_3): This moiety is the reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The azide group is remarkably stable in most biological and chemical environments, yet it reacts selectively with alkyne-containing molecules.[3][4]
- A Diethylene Glycol Spacer (PEG2): The short polyethylene glycol chain is fundamental to the molecule's utility. PEGylation, the process of attaching PEG chains to molecules, is a clinically validated strategy to improve the pharmacokinetic profiles of therapeutics.[5][6][7] Even this short PEG2 linker enhances aqueous solubility, reduces aggregation, and provides a flexible, defined-length bridge between conjugated partners.[2][8]

- A Sulfonic Acid Group (-SO₃H): This terminal group is a strong acid, rendering it highly hydrophilic and negatively charged at physiological pH.[9] This feature dramatically increases the water solubility of the linker and any molecule it is attached to, which is a critical advantage when working with hydrophobic drugs or large biomolecules.[10][11]

Physicochemical and Handling Properties

The rational design of **Azido-PEG2-sulfonic acid** is reflected in its physical and chemical characteristics. Understanding these properties is essential for its effective application, storage, and handling.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ N ₃ O ₅ S	[1][12][13]
Molecular Weight	239.25 g/mol	[1][10][12][14]
CAS Number	1817735-39-9	[1][12][13]
Appearance	White to off-white solid or powder	Generic observation
Purity	Typically ≥95%	[10][12][13]
Solubility	Soluble in DMSO, DMF, and water	[15]
SMILES	O=S(CCOCCOCCN=[N+]==[N-])(O)=O	[12][13]

Storage and Safe Handling

Proper handling is critical to maintain the integrity of the reagent and ensure laboratory safety.

- Storage Conditions: The compound should be stored in a tightly sealed container, protected from moisture and light, at -20°C for long-term stability.[14][16][17] Some suppliers may ship at room temperature, but freezer storage is recommended upon receipt.[1][13]

- Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[18][19][20] Handling should occur in a well-ventilated area or a fume hood.[18][19] Avoid creating dust. Azides can be energetic, though this risk is minimal with this molecule under normal conditions. Avoid contact with strong acids or oxidizing agents.[18]

Core Applications and Mechanistic Insights

The utility of **Azido-PEG2-sulfonic acid** stems from its dual-ended functionality, enabling its use as a hydrophilic linker in several cutting-edge applications.

Advanced Bioconjugation via Click Chemistry

The azide group is the gateway to one of the most powerful conjugation chemistries available. The linker can participate in two primary forms of azide-alkyne cycloaddition.

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. In the presence of a Cu(I) catalyst, the azide group reacts with a terminal alkyne to form a highly stable 1,4-disubstituted triazole ring. This reaction is rapid, high-yielding, and orthogonal to most biological functional groups.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., in living systems), SPAAC is the preferred method. The azide reacts with a strained cyclooctyne, such as DBCO or BCN, without the need for a metal catalyst.[1][21]

The choice between CuAAC and SPAAC is a critical experimental decision. CuAAC is generally faster and uses simple terminal alkynes, but requires a copper catalyst which may need to be removed. SPAAC is copper-free but requires the pre-installation of a bulkier, more complex strained alkyne onto the binding partner.

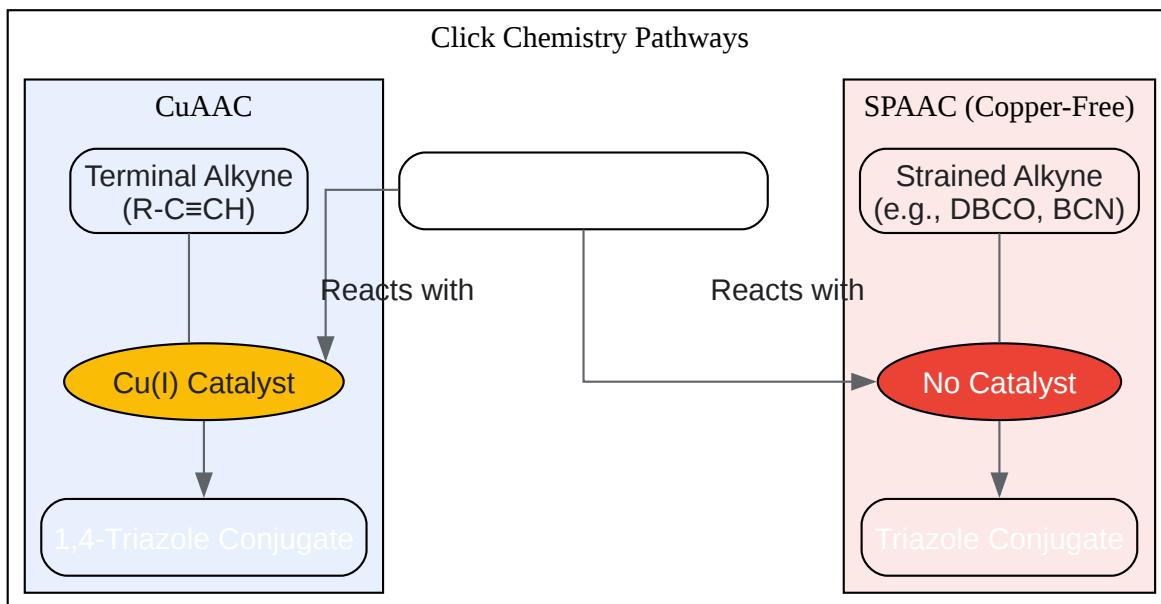
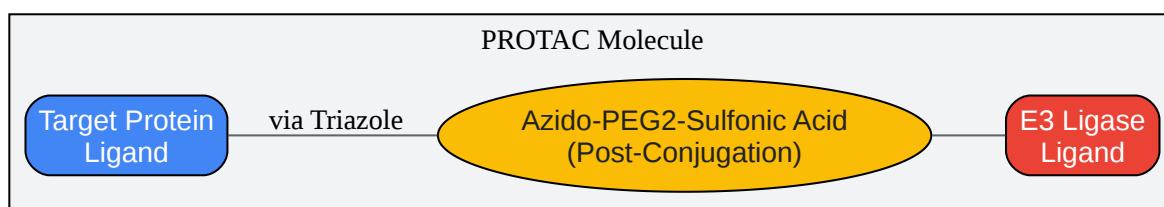

[Click to download full resolution via product page](#)

Fig 1. Reaction pathways for **Azido-PEG2-sulfonic acid**.

Enhancing Drug Delivery Systems through PEGylation

PEGylation is a cornerstone of drug delivery, used to improve the therapeutic index of drugs by modifying their pharmacokinetic and pharmacodynamic properties.^[6] Key advantages conferred by PEGylation include:


- Prolonged Circulation Half-Life: The hydrophilic PEG chain creates a hydration shell around the drug, increasing its hydrodynamic radius and preventing rapid renal clearance.^{[8][22]}
- Reduced Immunogenicity: The PEG chain can mask epitopes on therapeutic proteins, reducing their recognition by the immune system.^{[5][7]}
- Enhanced Solubility: This is particularly crucial for hydrophobic small molecules, where poor water solubility is a major barrier to formulation and bioavailability.^{[5][8]}

Azido-PEG2-sulfonic acid contributes significantly to these goals. The sulfonic acid group provides a powerful boost to aqueous solubility, complementing the effect of the PEG spacer.[9] [11]

Application in PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to degrade specific target proteins.[1] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.

Azido-PEG2-sulfonic acid is an ideal candidate for the linker component.[14][23][24] Its defined length, flexibility, and hydrophilicity are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase—an event essential for successful protein degradation. The click chemistry handle allows for the efficient and modular assembly of the two distinct ligands.

[Click to download full resolution via product page](#)

Fig 2. Structure of a PROTAC using the linker.

Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize concentrations, reaction times, and purification methods for their specific substrates.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **Azido-PEG2-sulfonic acid** to an alkyne-modified biomolecule (e.g., a peptide or protein).

1. Reagent Preparation:

- Dissolve the alkyne-modified biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Dissolve **Azido-PEG2-sulfonic acid** in the same buffer or a co-solvent like DMSO.
- Prepare fresh stock solutions of the catalyst system:
- Copper(II) sulfate (CuSO_4).
- A reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) state.
- A copper ligand, such as TBTA or THPTA, to stabilize the Cu(I) catalyst and improve reaction efficiency in aqueous media.

2. Reaction Assembly:

- In a microcentrifuge tube, add the alkyne-modified biomolecule solution.
- Add a molar excess (typically 3-10 equivalents) of the **Azido-PEG2-sulfonic acid** solution.
- Add the copper ligand (e.g., THPTA) to a final concentration of ~1 mM.
- Add CuSO_4 to a final concentration of ~0.5 mM.
- Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~2-5 mM. Vortex gently to mix.

3. Incubation:

- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight, which can be beneficial for sensitive biomolecules.

4. Purification:

- Remove unreacted linker and catalyst components using a method appropriate for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or spin filtration.

5. Analysis:

- Confirm successful conjugation using techniques like mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the linker, or SDS-PAGE if conjugating to a large protein.

```
Prep [label="1. Prepare Reagents\n- Alkyne-Biomolecule\n- Azido-Linker\n- Catalyst Stocks"]; Mix [label="2. Mix Reactants\n- Biomolecule\n- Linker\n- Ligand, CuSO4"]; Initiate [label="3. Initiate Reaction\nAdd Sodium Ascorbate"]; Incubate [label="4. Incubate\nRoom Temp, 1-4h"]; Purify [label="5. Purify Conjugate\n(e.g., SEC, Dialysis)"]; Analyze [label="6. Analyze Product\n(e.g., Mass Spec)"];
```

Prep -> Mix -> Initiate -> Incubate -> Purify -> Analyze; }

Fig 3. Experimental workflow for a typical CuAAC reaction.

Conclusion

Azido-PEG2-sulfonic acid is more than a simple linker; it is a sophisticated chemical tool that addresses multiple challenges in drug development simultaneously. Its azide handle provides access to the robust and versatile world of click chemistry, while the combination of a PEG spacer and a sulfonic acid terminus offers exceptional hydrophilicity and favorable pharmacokinetic properties.^{[2][10]} For scientists developing antibody-drug conjugates, PROTACs, or PEGylated biologics, this reagent provides a reliable and effective solution for conjugating molecular components while enhancing the overall developability of the final product. Its thoughtful design exemplifies the principle that in modern therapeutics, the linker is as critical to success as the payload itself.

References

- An S, et al. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. *EBioMedicine*. 2018 Oct;36:553-562. [\[Link\]](#)
- AxisPharm. Azido-PEG-sulfonic acid. AxisPharm Website. [\[Link\]](#)
- CD Bioparticles. Active Drug Targeting by PEGylated Ligands. CD Bioparticles Website. [\[Link\]](#)
- Yilmaz, B., & Acar, T. The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers. 2022 Apr;5(2). [\[Link\]](#)
- Lin, E.C., & Wang, Y.A. PEGylated therapeutics in the clinic. *WIREs Nanomedicine and Nanobiotechnology*. 2023. [\[Link\]](#)

- Knop, K., et al. Questioning the Use of PEGylation for Drug Delivery. PMC - NIH. 2013. [[Link](#)]
- Veronese, F. M., & Pasut, G. PEGylation, successful approach to drug delivery. *Drug Discovery Today*. 2005 Nov 1;10(21):1451-8. [[Link](#)]
- AxisPharm. Sulfonic acid PEG. AxisPharm Website. [[Link](#)]
- CD Bioparticles. **Azido-PEG2-Sulfonic acid**. CD Bioparticles Website. [[Link](#)]
- Carl ROTH. Safety data sheet. Carl ROTH Website. [[Link](#)]
- AxisPharm. **Azido-PEG2-sulfonic acid**, CAS 1817735-39-9. AxisPharm Website. [[Link](#)]
- AxisPharm. Azide PEG. AxisPharm Website. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG2-Sulfonic acid - CD Bioparticles [cd-bioparticles.net]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active Drug Targeting by PEGylated Ligands - CD Bioparticles [cd-bioparticles.net]
- 9. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 10. Azido-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 11. precisepeg.com [precisepeg.com]

- 12. precisepeg.com [precisepeg.com]
- 13. chemscene.com [chemscene.com]
- 14. Azido-PEG2-C2-sulfonic acid | TargetMol [targetmol.com]
- 15. Azido-SS-PEG2-acid | 2144777-72-8 | BroadPharm [broadpharm.com]
- 16. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]
- 17. N-(Azido-PEG2)-N-Boc-PEG4-NHS ester, 2093153-95-6 | BroadPharm [broadpharm.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Introduction: Deconstructing a Multifunctional Linker]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605826#what-are-the-properties-of-azido-peg2-sulfonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com